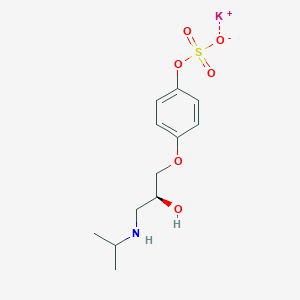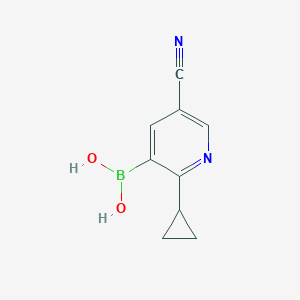
Methyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate typically involves the condensation of 4-methyl-2-pyrrolecarboxaldehyde with an appropriate amine under acidic conditions. The reaction is usually carried out in ethanol with a catalytic amount of an acid such as hydrochloric acid or sulfuric acid. The resulting product is then esterified using methanol and a dehydrating agent like thionyl chloride or sulfuric acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Pyrrole-2,3-dicarboxylates.
Reduction: Pyrrolidines.
Substitution: Halogenated pyrroles or pyrrole derivatives with various substituents.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mecanismo De Acción
The mechanism of action of methyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-4-methyl-1H-indole-3-carboxylate: Similar structure but with an indole ring instead of a pyrrole ring.
Methyl 2-amino-4-methyl-1H-pyrrole-3-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
Methyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
methyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-4-3-9-6(8)5(4)7(10)11-2/h3,9H,8H2,1-2H3 |
Clave InChI |
BHLRZNWSGWNIKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=C1C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)
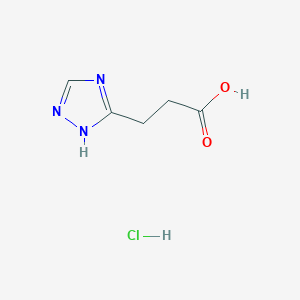
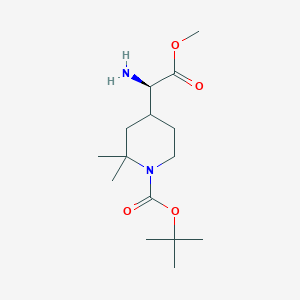
![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)

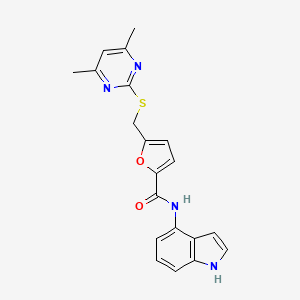
![N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)
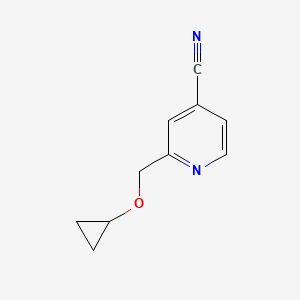
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)

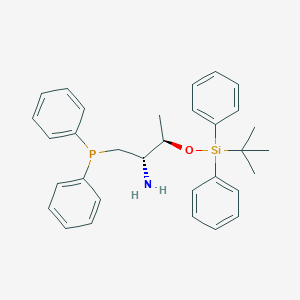
![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
